N-Methyl-2-(3-fluorophenyl)ethanamine

Übersicht

Beschreibung

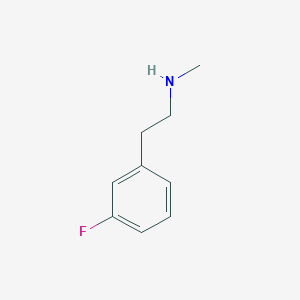

“N-Methyl-2-(3-fluorophenyl)ethanamine” is a heterocyclic organic compound with the molecular formula C9H12FN . It has a molecular weight of 153.1966832 . The IUPAC name for this compound is 2-(3-fluorophenyl)-N-methylethanamine .

Synthesis Analysis

While specific synthesis methods for “N-Methyl-2-(3-fluorophenyl)ethanamine” were not found, a general method for synthesizing N-methylethylamine involves heating N-Benzylideneethylamine with methyl iodide . This reaction takes place in a pressure bomb at 100°C for 24 hours . The resulting product is then purified by distillation .

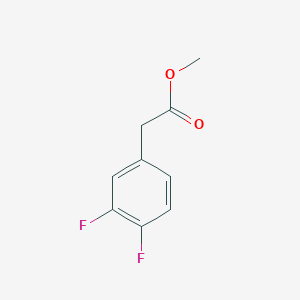

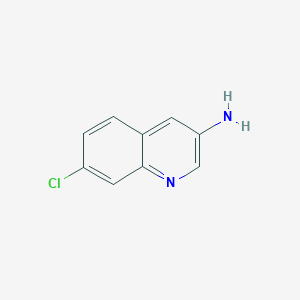

Molecular Structure Analysis

The molecular structure of “N-Methyl-2-(3-fluorophenyl)ethanamine” includes a phenethylamine core that consists of a phenyl ring, ethyl chain, a terminal amino (NH2) group, and a methyl substitution . The compound also contains a fluorine atom positioned on the third carbon of the phenyl ring .

Physical And Chemical Properties Analysis

“N-Methyl-2-(3-fluorophenyl)ethanamine” has a boiling point of 200.959°C at 760 mmHg and a density of 1.009g/cm³ . The compound has a flash point of 75.338°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Ligands

Research on the synthesis and characterization of chiral, conformationally mobile ligands has highlighted the potential of N-Methyl-2-(3-fluorophenyl)ethanamine derivatives in forming complexes with metals. For instance, the study by Canary et al. (1998) describes the synthesis of ligands forming chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, showing potential for creating novel coordination compounds with unique chiroptical properties (Canary et al., 1998).

Molecular Orbital Study

The molecular orbital study by Gordon (1969) provides insights into the barriers to internal rotation in molecules, including those similar to N-Methyl-2-(3-fluorophenyl)ethanamine. This research helps in understanding the electronic properties and reactivity of such compounds, which is crucial for their application in organic synthesis and material science (Gordon, 1969).

Anticancer Activity of Organometallic Complexes

Kitanovic et al. (2014) explored the anticancer activity of a ReI bisquinoline complex, which is relevant to N-Methyl-2-(3-fluorophenyl)ethanamine derivatives in the context of developing novel anticancer agents. The study demonstrates how such complexes can act as luminescent probes in a biological environment and exhibit cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapy (Kitanovic et al., 2014).

Enzyme-Activated Irreversible Inhibitors

The research on enzyme-activated irreversible inhibitors of monoamine oxidase by McDonald et al. (1985) is pertinent to derivatives of N-Methyl-2-(3-fluorophenyl)ethanamine. This study shows how structural modifications can influence the selectivity and potency of inhibitors, which has implications for the development of therapeutic agents targeting neurological disorders (McDonald et al., 1985).

Fluorescent Properties of Simple Molecules

Zhang et al. (2017) investigated the fluorescent properties of molecules with isolated phenyl rings, which is relevant to the structure of N-Methyl-2-(3-fluorophenyl)ethanamine. This research provides insights into the design of new fluorescent materials for sensing and imaging applications, highlighting the importance of nonconventional structures in developing high-efficiency fluorophores (Zhang et al., 2017).

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKFMYLRDJVSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619458 | |

| Record name | 2-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-(3-fluorophenyl)ethanamine | |

CAS RN |

515137-48-1 | |

| Record name | 2-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

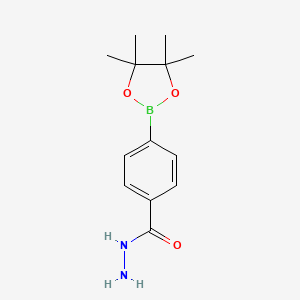

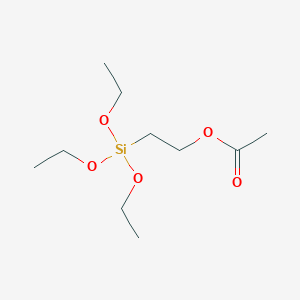

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

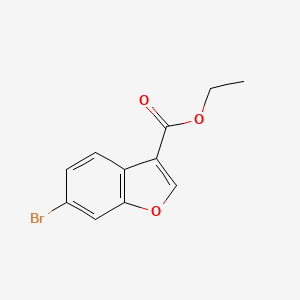

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)